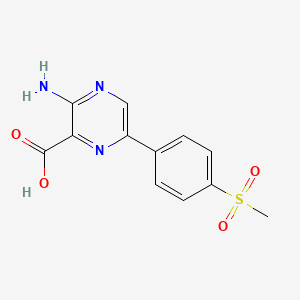

3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid

Description

3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid is a pyrazine-2-carboxylic acid derivative characterized by a methylsulfonylphenyl substituent at position 6 and an amino group at position 3 of the pyrazine ring. This compound is synthesized via hydrolysis of its methyl ester precursor (methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate) using LiOH under reflux conditions, yielding a carboxylic acid functional group critical for further derivatization .

The compound serves as a key intermediate in synthesizing bioactive molecules, such as VE-821 (3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide), an inhibitor of the DNA damage response kinase ATR (ataxia-telangiectasia and Rad3-related), which is under investigation for cancer therapy . Its structure combines a pyrazine core with substituents that influence lipophilicity, binding affinity, and biological activity.

Properties

IUPAC Name |

3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWHXWAXGYWCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid, also known by its CAS number 1232423-29-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

- Molecular Formula : C₁₂H₁₁N₃O₄S

- Molecular Weight : 293.303 g/mol

- CAS Number : 1232423-29-8

Antitumor Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that this compound could induce cytotoxic effects against human cancer cell lines, although specific IC50 values for this compound are yet to be fully characterized in the literature.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses moderate inhibitory effects against a range of bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cellular models, suggesting its potential utility in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Some studies highlight its role as an inhibitor of specific kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Antioxidant Activity : It has been suggested that the compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value of 15 µM. |

| Study B | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Reported anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages. |

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-Carboxylic Acid Derivatives

Structural and Functional Group Variations

Pyrazine-2-carboxylic acid derivatives exhibit diverse biological activities depending on substituents at positions 3, 5, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Lipophilicity and Physicochemical Properties

Lipophilicity (logP) is a critical determinant of bioactivity:

- 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid: The trifluoromethyl group (logP ~2.0) balances hydrophobicity and electronic effects, favoring antimicrobial activity .

- 5-tert-Butyl-6-chloro derivatives : High logP (~3.0) correlates with strong antimycobacterial effects but limits aqueous solubility .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid typically involves:

- Preparation of substituted pyrazine-2-carboxylic acid derivatives.

- Functionalization at the 3 and 6 positions of the pyrazine ring.

- Introduction of the 4-methylsulfonylphenyl moiety via coupling reactions.

- Final purification and characterization.

Preparation of Pyrazine-2-carboxylic Acid Core

A foundational step is synthesizing the pyrazine-2-carboxylic acid scaffold, often starting from 3-amino-pyrazine derivatives. For example, 3-amino-pyrazine-2-carboxylic acid methyl ester can be prepared and subsequently converted to the acid form. A reported method involves:

- Suspension of 3-amino-pyrazine-carboxylic acid methyl ester in dry benzene.

- Chlorination using sulfuryl chloride under reflux conditions (approx. 60°C) for several hours.

- Cooling and filtration to isolate intermediates such as methyl S-chloramino-o-chloro-pyrazine carboxylate.

- Hydrolysis or further treatment to obtain the carboxylic acid derivative.

This step ensures the formation of the pyrazine ring with the amino and carboxylic acid functionalities correctly positioned.

Introduction of the 4-Methylsulfonylphenyl Group

The attachment of the 4-methylsulfonylphenyl substituent at the 6-position of the pyrazine ring is commonly achieved through palladium-catalyzed cross-coupling reactions. The general procedure includes:

- Preparation of N-heteroarylpiperazine derivatives or aryl bromides bearing the 4-methylsulfonylphenyl group.

- Use of Pd catalysts such as Pd(OAc)2 with appropriate ligands (e.g., di-tert-butylphosphino biphenyl) under nitrogen atmosphere.

- Base-mediated coupling in solvents like dioxane at elevated temperatures (~100°C) for extended periods (e.g., 12 hours).

- Workup involving aqueous extraction and purification by silica gel chromatography.

This method allows the effective formation of the carbon-carbon bond linking the pyrazine core and the substituted phenyl ring.

Coupling Reactions Using Propylphosphonic Anhydride (T3P)

A notable approach for synthesizing pyrazine-2-carboxylic acid derivatives involves the use of T3P as a coupling reagent to form amide bonds between the carboxylic acid and amine-containing moieties. The procedure includes:

- Mixing substituted pyrazine-2-carboxylic acids (including 3-amino derivatives) with N-heteroarylpiperazine hydrochloride salts.

- Addition of T3P dropwise in an inert nitrogen atmosphere, along with a base such as diisopropylethylamine.

- Stirring the reaction mixture at room temperature for approximately 30 minutes.

- Extraction, drying, and purification of the product by chromatography.

This method is efficient for forming the desired derivatives under mild conditions and is applicable to a variety of substituted pyrazines.

Representative Data Table of Pyrazine-2-carboxylic Acid Derivatives Synthesized via T3P Coupling

| Compound ID | R1 (Position 3) | R2 (Position 6) | R3 (Phenyl Substituent) | Yield (%) | Key Analytical Techniques Used |

|---|---|---|---|---|---|

| P6 | NH2 | H | 4-Methylsulfonylphenyl | 80-90 | Melting Point, LC-MS, 1H NMR, FT-IR |

| P7 | NH2 | H | Other substituted phenyl | 75-85 | Same as above |

| P8 | NH2 | H | Various heteroaryl groups | 70-88 | Same as above |

Note: The exact yields and substituents vary depending on the specific piperazine derivatives and reaction conditions employed.

Research Findings and Optimization Notes

- The use of sulfuryl chloride for chlorination steps requires careful temperature control to avoid decomposition and ensure high purity of intermediates.

- Pd-catalyzed cross-coupling reactions benefit from the use of bulky phosphine ligands and strong bases to improve yields and selectivity.

- T3P coupling reactions are advantageous due to mild conditions, reduced side reactions, and good compatibility with various functional groups.

- Steric hindrance and electronic effects of substituents on amidines and hydrazines can affect reaction success rates in multi-component syntheses involving pyrazine derivatives.

- Purification typically involves recrystallization from warm acetic acid or chromatographic techniques to achieve high purity products.

Summary of Preparation Workflow

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazine-2-carboxylic acid derivatives. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in pyridine or DMF solvents are effective for amide bond formation . Alternatively, catalytic methods involving transition metals (e.g., vanadium complexes) may optimize yields in oxidation or functionalization steps . Characterization should include HPLC purity assessment and NMR spectroscopy to confirm regioselectivity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : To quantify purity and detect impurities (e.g., unreacted intermediates or by-products) .

- NMR Spectroscopy : 1H/13C NMR to confirm the presence of the methylsulfonylphenyl group and amino-pyrazine core .

- X-ray Crystallography : For definitive structural confirmation, especially if polymorphism or crystal packing effects are suspected .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimycobacterial Activity : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays, as pyrazinecarboxamides are known for tuberculosis activity .

- Enzyme Inhibition : Screen against kinases or oxidoreductases due to the methylsulfonyl group’s potential as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfonylphenyl group influence catalytic activity in oxidation reactions?

- Methodological Answer : Conduct mechanistic studies using:

- Kinetic Isotope Effects (KIEs) : To identify rate-determining steps in catalytic cycles .

- DFT Calculations : Model the compound’s interaction with vanadium or other metal catalysts to assess electron-withdrawing effects of the sulfonyl group on transition states .

- Comparative Catalysis : Replace the methylsulfonyl group with electron-donating substituents (e.g., methoxy) and measure turnover frequencies .

Q. How can contradictory data on antimycobacterial efficacy between in vitro and in vivo models be resolved?

- Methodological Answer : Address discrepancies via:

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) in serum .

- Proteomics : Compare target engagement (e.g., fatty acid synthase inhibition) in bacterial lysates vs. whole organisms .

- Dose-Response Optimization : Adjust bioavailability using prodrug strategies (e.g., esterification of the carboxylic acid group) .

Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target effects?

- Methodological Answer :

- Structural Hybridization : Integrate pharmacophores from selective kinase inhibitors (e.g., VE-821’s pyrazine core) while modifying substituents to reduce ATP-binding pocket interactions .

- Cryo-EM/Co-crystallization : Resolve ternary complexes of the compound with kinases to identify critical binding residues .

- High-Throughput Screening (HTS) : Test against kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.